methyl 2-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
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Description
Methyl 2-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C22H17F3N2O4 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11404151 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more : FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Processes, 10(10), 2054. Read more : Sigma-Aldrich. 2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]-1H-imidazole-5-carboxylic acid. Read more : Singh, S., et al. (2022). Synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrid compounds as potential neuroprotective agents. Pharmaceutical Research, 39(3), 529–543. Read more
Biological Activity
Methyl 2-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It possesses a trifluoromethyl group, which is often associated with enhanced pharmacological properties due to its influence on the lipophilicity and metabolic stability of the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives with similar structures have shown potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : Compounds in this category have demonstrated MIC values as low as 0.5 µg/mL against various bacterial strains, indicating strong antibacterial potential .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Biofilm Formation : The compound has been reported to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment.
- Targeting Bacterial Metabolism : It likely interferes with essential metabolic pathways in bacteria, leading to cell death or growth inhibition .
Study 1: Efficacy Against MRSA
In a controlled laboratory study, this compound was tested against MRSA strains. The results indicated that:
- Biofilm Eradication Concentration : The compound achieved biofilm eradication at concentrations as low as 1 µg/mL.
- Bactericidal Activity : It demonstrated significant bactericidal activity over an 8-hour period at varying concentrations .
Study 2: Anticancer Potential
Another area of research has focused on the anticancer properties of similar dihydropyridine derivatives. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : In vitro studies indicated that treated cancer cells exhibited G1 phase arrest.
- Induction of Reactive Oxygen Species (ROS) : The compounds were found to increase ROS levels, leading to oxidative stress in cancer cells .
Data Summary
Activity | MIC (µg/mL) | Biofilm Eradication (µg/mL) | Cell Cycle Phase Arrest |
---|---|---|---|
Staphylococcus aureus | 0.5 | 1 | G1 Phase |
Enterococcus faecalis | 1 | 4 | G1 Phase |
Cancer Cell Lines | - | - | G1 Phase |
Properties
IUPAC Name |
methyl 2-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4/c1-31-21(30)16-8-2-3-10-18(16)26-19(28)17-9-5-11-27(20(17)29)13-14-6-4-7-15(12-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTZUMYCWYNNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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